Cas no 1416807-31-2 ((R)-3-(tert-butyldimethylsilyloxy)piperidine)

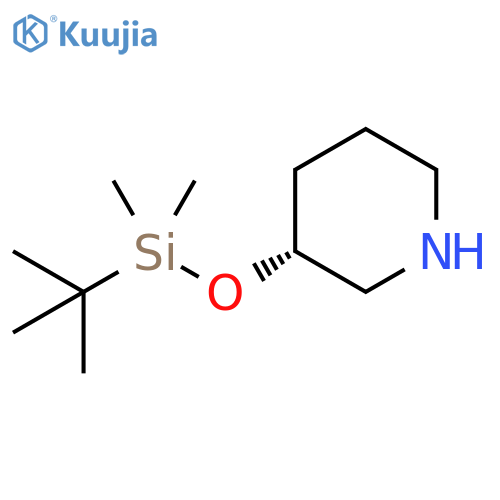

1416807-31-2 structure

商品名:(R)-3-(tert-butyldimethylsilyloxy)piperidine

CAS番号:1416807-31-2

MF:C11H25NOSi

メガワット:215.407804250717

MDL:MFCD18206135

CID:5142805

(R)-3-(tert-butyldimethylsilyloxy)piperidine 化学的及び物理的性質

名前と識別子

-

- Piperidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3R)-

- (3R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine

- (R)-3-(tert-butyldimethylsilyloxy)piperidine

-

- MDL: MFCD18206135

- インチ: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-7-6-8-12-9-10/h10,12H,6-9H2,1-5H3/t10-/m1/s1

- InChIKey: UVNBNPBGKCEBMX-SNVBAGLBSA-N

- ほほえんだ: N1CCC[C@@H](O[Si](C(C)(C)C)(C)C)C1

計算された属性

- せいみつぶんしりょう: 215.171

- どういたいしつりょう: 215.171

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3A^2

(R)-3-(tert-butyldimethylsilyloxy)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB481244-250 mg |

(R)-3-(t-Butyldimethylsilyloxy) piperidine, 95%; . |

1416807-31-2 | 95% | 250mg |

€376.90 | 2023-06-15 | |

| 1PlusChem | 1P01XIXH-1g |

(R)-3-(t-Butyldimethylsilyloxy) piperidine |

1416807-31-2 | 95% | 1g |

$635.00 | 2024-06-20 | |

| abcr | AB481244-1g |

(R)-3-(t-Butyldimethylsilyloxy) piperidine, 95%; . |

1416807-31-2 | 95% | 1g |

€895.70 | 2025-02-18 | |

| abcr | AB481244-250mg |

(R)-3-(t-Butyldimethylsilyloxy) piperidine, 95%; . |

1416807-31-2 | 95% | 250mg |

€382.20 | 2025-02-18 | |

| 1PlusChem | 1P01XIXH-250mg |

(R)-3-(t-Butyldimethylsilyloxy) piperidine |

1416807-31-2 | 95% | 250mg |

$262.00 | 2024-06-20 | |

| abcr | AB481244-1 g |

(R)-3-(t-Butyldimethylsilyloxy) piperidine, 95%; . |

1416807-31-2 | 95% | 1g |

€882.10 | 2023-06-15 | |

| Ambeed | A309500-1g |

(R)-3-((tert-Butyldimethylsilyl)oxy)piperidine |

1416807-31-2 | 97% | 1g |

$391.0 | 2024-04-23 |

(R)-3-(tert-butyldimethylsilyloxy)piperidine 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

1416807-31-2 ((R)-3-(tert-butyldimethylsilyloxy)piperidine) 関連製品

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1416807-31-2)(R)-3-(tert-butyldimethylsilyloxy)piperidine

清らかである:99%

はかる:1g

価格 ($):352.0